N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide
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Overview
Description
N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide is a complex organic compound with a unique structure that includes a hexafluoropropane moiety and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide typically involves multiple steps. One common method includes the protection of amine groups using tert-butyl carbamates (BOC protection) under mild reaction conditions . The reaction conditions often involve the use of bases such as LDA (Lithium Diisopropylamide) and solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using hydrogenation with catalysts such as Ni or Rh.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc₂O) for protection, and various bases and acids for catalysis. Reaction conditions often involve controlled temperatures and solvent-free environments to enhance selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and protein interactions .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(benzyloxy)butyl]-N-{2-[(tert-butylcarbamoyl)amino]-3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-7-yl}acetamide
- **2-amino-N-[2-(tert-butylcarbamoyl)ethyl]-2-methylpropanamide
Highlighting Uniqueness
N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide is unique due to its hexafluoropropane moiety, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and selective chemical interactions.
Properties
Molecular Formula |
C16H19F6N3O3 |
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Molecular Weight |
415.33 g/mol |
IUPAC Name |
N-[2-(butylcarbamoylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H19F6N3O3/c1-3-4-9-23-13(27)25-14(15(17,18)19,16(20,21)22)24-12(26)10-5-7-11(28-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,24,26)(H2,23,25,27) |
InChI Key |
WLNFDRXEHNYAJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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